molecular formula C14H16N2O3 B095393 Barbituric acid, 5-benzyl-5-isopropyl- CAS No. 17013-33-1

Barbituric acid, 5-benzyl-5-isopropyl-

Katalognummer: B095393
CAS-Nummer: 17013-33-1
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: UMNUSSWRSRDUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barbituric acid derivatives are central nervous system (CNS) depressants with diverse pharmacological activities, including sedation, anesthesia, and anticonvulsant effects. The compound 5-benzyl-5-isopropylbarbituric acid (CAS: N/A; systematic name: 5-(benzyl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione) is a barbiturate featuring a benzyl group and an isopropyl substituent at the C5 position. Its structure confers unique physicochemical properties, such as lipophilicity and pKa, which influence its pharmacokinetics and pharmacodynamics.

Eigenschaften

CAS-Nummer

17013-33-1

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

5-benzyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-9(2)14(8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19)

InChI-Schlüssel

UMNUSSWRSRDUIL-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2

Kanonische SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2

Andere CAS-Nummern

17013-33-1

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-benzyl-5-isopropyl-barbituric Acid

The synthesis of 5-benzyl-5-isopropyl-barbituric acid typically involves the condensation of barbituric acid with appropriate benzaldehyde derivatives. The process can be efficiently executed through reactions such as Knoevenagel condensation , which allows for the introduction of various substituents at the C-5 position of the barbituric acid structure. The general synthetic route includes:

  • Condensation Reaction : Barbituric acid reacts with benzaldehyde and isopropyl groups in the presence of a catalyst.
  • Purification : The resulting product is purified through recrystallization or chromatography to obtain high purity yields.

Pharmacological Properties

Barbituric acid derivatives exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Various studies have demonstrated that derivatives of barbituric acid, including 5-benzyl-5-isopropyl-barbituric acid, possess significant antiproliferative effects against different cancer cell lines. For instance, compounds containing azole moieties at the C-5 position have shown promising results in inhibiting cell growth in MCF-7 and BEL-7402 cancer cell lines .
  • Sedative and Anxiolytic Effects : Barbiturates are well-known for their central nervous system depressant properties. Research indicates that 5-benzyl-5-isopropyl-barbituric acid can act as a tranquilizer, providing sedative effects similar to other barbiturate derivatives .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antiproliferative Activity Evaluation : A study synthesized several barbituric acid derivatives and evaluated their antiproliferative effects using MTT assays. The most effective compound showed a half-maximal inhibitory concentration (IC50) of 4.02 µM against BEL-7402 cells, indicating its potential for cancer therapy .
  • In Vivo Evaluation of Tranquilizing Effects : In vivo studies on mice demonstrated that 5-chloro derivatives of barbituric acid exhibited significant tranquilizing effects, suggesting potential applications in treating anxiety disorders .
  • Antimicrobial Assessment : A series of synthesized barbiturate compounds were tested for antimicrobial efficacy, revealing notable activity against fungal species and certain bacterial strains, thus supporting their application in treating infections .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Barbituric Acid Derivatives and Their Properties

Compound Substituents (C5) Pharmacological Activity EC50 (μM) for GABA Receptor Modulation pKa Metabolic Pathway
5-Benzyl-5-isopropylbarbituric acid Benzyl, isopropyl Hypothesized: Sedative, anticonvulsant Not reported ~7.76* Likely hepatic oxidation
Secobarbital (5-allyl-5-(1-methylbutyl)) Allyl, 1-methylbutyl Anesthetic/hypnotic 30–300 (full agonist) 7.40 Hydroxylation to secodiol
Phenobarbital (5-ethyl-5-phenyl) Ethyl, phenyl Anticonvulsant, sedative Antagonist 7.48 Aromatic hydroxylation
5-Phenyl-5-butylbarbituric acid Phenyl, butyl High anticonvulsant activity Not reported 7.76 Not characterized
Thiobarbituric acid derivatives Varied (S replaces O) Antioxidant, anticancer N/A ~5–6 Enhanced metabolic stability

*Extrapolated from 5-phenyl-5-isopropylbarbituric acid pKa .

  • However, bulky substituents (e.g., isopropyl) may reduce hypnotic activity, as seen in phenyl-alkyl derivatives where larger alkyl groups decrease sedation . Thiobarbiturates (e.g., thiobarbituric acid) exhibit distinct pharmacological profiles due to sulfur substitution, including antioxidant and anticancer effects, unlike traditional barbiturates .

Receptor Binding and Efficacy

  • GABAA Receptor Modulation: Full agonists (e.g., secobarbital, pentobarbital) enhance [3H]diazepam binding by 125% at EC50 30–300 μM, whereas antagonists (e.g., phenobarbital) reverse this effect. 5-Benzyl-5-isopropylbarbituric acid’s efficacy is unknown but may align with partial agonists if substituents sterically hinder receptor interactions . Stereospecificity: (–)-Isomers of dimethylbutyl barbiturates show higher potency than (+)-isomers, suggesting chirality impacts binding. The racemic nature of 5-benzyl-5-isopropylbarbituric acid (if applicable) could alter activity .

Metabolic Stability and Degradation

  • Influence of Substituents: Benzyl groups may undergo aromatic hydroxylation or N-dealkylation, but the isopropyl group likely resists oxidation, prolonging half-life compared to allyl-containing derivatives .

Physicochemical Properties

  • pKa and Solubility: The pKa of 5-phenyl-5-isopropylbarbituric acid (7.76) suggests moderate ionization at physiological pH, enhancing tissue distribution. This contrasts with 5-allyl-5-phenylbarbituric acid (pKa 7.40), which may have faster renal clearance .

Vorbereitungsmethoden

Cyclocondensation Pathway

The formation of the barbituric acid core proceeds through a nucleophilic attack mechanism:

  • Deprotonation : Sodium methylate deprotonates barbituric acid at the C-5 position, generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks the electrophilic carbon of diethyl α-benzyl-α-isopropylmalonate, displacing ethoxide.

  • Urea Incorporation : Urea reacts with the intermediate diketone, facilitating ring closure via elimination of ammonia and ethanol.

Steric Effects :

  • The isopropyl group introduces significant steric hindrance, potentially slowing alkylation compared to less bulky substituents (e.g., ethyl). Computational studies suggest a 15–20% reduction in reaction velocity for branched alkyl groups due to transition-state crowding.

Purification and Characterization

Recrystallization Optimization

Crude 5-benzyl-5-isopropylbarbituric acid typically contains residual solvents and byproducts (e.g., unreacted malonate). The patent-derived purification protocol involves:

Step Conditions Outcome
Dissolution Ethanol (40–50°C)Selectively dissolves target compound
Decolorization Activated carbon (0.5–1.0% w/w)Removes chromophoric impurities
Crystallization Gradual cooling to 0–5°CYields needle-like crystals (75–85% recovery)

Analytical Validation :

  • HPLC Purity : >99% after two recrystallizations (C18 column, 0.1% H3PO4/ACN gradient).

  • Melting Point : 198–202°C (decomp.), consistent with disubstituted barbiturates.

Comparative Analysis of Synthetic Routes

Parameter Malonate Route Halogenation Route
Yield 78–82%45–55% (estimated)
Purity >99%~90%
Byproducts MinimalPhosphorus-containing waste
Scalability IndustrialLaboratory-scale

Recommendation : The malonate condensation route offers superior efficiency and scalability for large-scale synthesis.

Challenges and Mitigation Strategies

Steric Hindrance Management

The isopropyl group’s bulk necessitates protocol adjustments:

  • Elevated Temperatures : Prolonged reflux (6–8 hrs vs. 4–5 hrs for linear alkyl groups) ensures complete reaction.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of sterically hindered intermediates, though requiring post-reaction solvent swaps.

Byproduct Formation

Intramolecular cyclization, observed in 5-phenyl-5-(3-aminopropyl)barbituric acid synthesis, is mitigated by:

  • Low-Temperature Alkylation : Maintaining reactions below 40°C prevents nucleophilic attack on intermediates.

  • Protecting Groups : Temporary silylation of reactive amines suppresses unwanted cyclization .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-benzyl-5-isopropylbarbituric acid, and how do substituents influence reaction pathways?

  • Methodological Answer : Synthesis typically involves alkylation of barbituric acid with benzyl and isopropyl halides under basic conditions (e.g., ammonium hydroxide or DMF as solvent). Substituent steric effects and electronic properties significantly influence reaction efficiency. For example, bulky groups like isopropyl may slow alkylation due to steric hindrance, while electron-withdrawing substituents on the aryl group (e.g., benzyl) can alter reaction kinetics. Intramolecular isomerization, as observed in 5-phenyl-5-(3-aminopropyl)barbituric acid, can occur if reaction conditions favor nucleophilic attack on intermediates . Purification often involves recrystallization or chromatography.

Q. How can the pharmacological activity of 5-benzyl-5-isopropylbarbituric acid derivatives be evaluated?

  • Methodological Answer : Pharmacological screening includes:

  • In vitro assays : Receptor binding studies (e.g., GABAA receptors) to assess affinity.
  • In vivo models : Rodent sedation/hypnosis tests (e.g., loss-of-righting reflex) to determine hypnotic potency.
  • Metabolic stability : HPLC or LC-MS analysis of urinary metabolites (e.g., hydroxylated or hydrolyzed derivatives) to evaluate biotransformation pathways .
    Substituents at C-5 dictate activity; bulky groups (e.g., benzyl) enhance lipophilicity and CNS penetration .

Q. What analytical techniques are optimal for characterizing the purity and structure of 5-benzyl-5-isopropylbarbituric acid?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent integration and hydrogen bonding with solvents (e.g., DMSO-induced chemical shifts in imino protons) .
  • UV-Vis Spectrophotometry : Quantification via oxidative coupling with 4-aminoantipyrine at 510 nm (linear range: 2–100 µg/mL) .
  • HPLC : Reverse-phase methods with C18 columns for purity assessment .

Advanced Research Questions

Q. How can researchers address unexpected intramolecular isomerization during the synthesis of 5-alkyl-5-aryl barbituric acids?

  • Methodological Answer : Isomerization (e.g., formation of piperidone derivatives from 5-phenyl-5-(3-bromopropyl)barbituric acid) can be mitigated by:

  • Controlling reaction temperature : Lower temperatures reduce nucleophilic displacement of intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor alkylation over cyclization.
  • Protecting groups : Temporarily blocking reactive sites (e.g., amine groups) to prevent intramolecular attacks .

Q. What methodologies are employed to study the DNA-binding interactions of barbituric acid derivatives like 5-benzyl-5-isopropylbarbituric acid?

  • Methodological Answer :

  • Molecular docking : Simulations (e.g., AutoDock Vina) to predict minor groove binding affinity, validated by UV-Vis hypochromism and bathochromic shifts .
  • Spectrophotometric titration : Measure binding constants (Kb) via changes in absorbance upon DNA addition.
  • Circular dichroism (CD) : Detect conformational changes in DNA helix upon ligand interaction .

Q. How do solvent molecules influence the NMR spectral properties of barbituric acid derivatives, and what computational models validate these interactions?

  • Methodological Answer : Solvents like DMSO form hydrogen bonds with barbituric acid’s imino protons, causing downfield shifts (Δδ ≈ 1.5 ppm). Computational validation involves:

  • DFT calculations : BLYP functional with GIAO method to predict chemical shifts in H-bonded clusters (e.g., BA·4DMSO) .
  • Molecular dynamics : Simulate solvent-solute interactions to correlate with experimental NMR data .

Q. What factors contribute to the polymorphism of barbituric acid derivatives, and how can their crystal structures be predicted?

  • Methodological Answer : Polymorphism arises from:

  • Conformational flexibility : Small energy differences (~20°) between planar and envelope conformations.
  • Hydrogen-bonding motifs : Variations in acceptor groups (e.g., carbonyl vs. amine) lead to distinct crystal packing.
  • Computational prediction : Lattice energy minimization (e.g., GRACE software) identifies low-energy polymorphs. Experimental validation via XRD is critical .

Q. How do structural modifications at the C-5 position of barbituric acid impact pKa values and reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., phenyl) : Lower pKa (e.g., 5-phenyl-5-isopropyl: pKa = 7.76) by stabilizing deprotonation.
  • Alkyl groups (e.g., isopropyl) : Increase lipophilicity but have minimal electronic effects.
  • Measurement methods : Potentiometric titration in water (I = 0.00, 25°C) with activity coefficient corrections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.